N-(Cyclopropylmethyl)-2-methanesulfonylaniline
CAS No.:
Cat. No.: VC17814774
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2S |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-2-methylsulfonylaniline |
| Standard InChI | InChI=1S/C11H15NO2S/c1-15(13,14)11-5-3-2-4-10(11)12-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3 |
| Standard InChI Key | WRTJHCHBQZLSBY-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1NCC2CC2 |
Introduction
N-(Cyclopropylmethyl)-2-methanesulfonylaniline is an organic compound belonging to the class of sulfonamides. It features a cyclopropylmethyl group and a methanesulfonyl group attached to an aniline structure. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential pharmaceutical applications.
Synthesis Methods
The synthesis of N-(Cyclopropylmethyl)-2-methanesulfonylaniline typically involves the reaction of cyclopropylmethyl halides with 2-methanesulfonylaniline. These synthesis processes are often documented in patent literature and chemical research publications, highlighting different methodologies for obtaining high yields and purity.
Applications and Potential Uses
N-(Cyclopropylmethyl)-2-methanesulfonylaniline has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Studies on similar compounds suggest that modifications on the aniline ring can significantly alter binding affinity and selectivity for target proteins.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Pharmaceutical development |
| Biological Systems | Target protein binding and selectivity |
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and gas chromatography are commonly employed to assess purity and structural integrity during synthesis.
| Technique | Purpose |
|---|---|
| NMR | Structural integrity |
| Gas Chromatography | Purity assessment |
Research Findings and Future Directions
Research on N-(Cyclopropylmethyl)-2-methanesulfonylaniline is ongoing, with a focus on its potential applications in pharmaceuticals. Future studies may explore the compound's efficacy in treating various diseases by modulating protein interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume